3-(4-methoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one
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Overview
Description
The compound “3-(4-methoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one” is a complex organic molecule. It contains a chromen-4-one moiety, which is a common structure in many bioactive compounds . The molecule also contains a phenylpiperazine group, which is often found in pharmaceuticals and bioactive compounds .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the chromen-4-one, phenylpiperazine, and methoxyphenyl groups. These groups could participate in various chemical reactions, such as electrophilic aromatic substitution or nucleophilic substitution reactions .Scientific Research Applications
Catalytic Protodeboronation
- Application : Compound X can undergo catalytic protodeboronation, particularly for 1°, 2°, and 3° alkyl boronic esters. This radical-based approach enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown .
Metal-Organic Frameworks (MOFs)
- Application : Compound X can serve as a ligand in MOFs. For instance, complexes 1 and 2 form 3D networks with cylindrical channels, while complexes 3 and 4 exhibit unusual frameworks based on Co–polycarboxylate layers .
Future Directions
properties
IUPAC Name |
3-(4-methoxyphenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4/c1-32-23-9-7-21(8-10-23)26-20-34-27-19-24(11-12-25(27)28(26)31)33-18-17-29-13-15-30(16-14-29)22-5-3-2-4-6-22/h2-12,19-20H,13-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVJXMQZFRURQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one |
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